molecular formula C10H11N3O3 B2786243 2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile CAS No. 923237-60-9

2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile

Cat. No.: B2786243
CAS No.: 923237-60-9
M. Wt: 221.216
InChI Key: NVHDTQZNUZQAOY-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile is an organic compound with the molecular formula C10H11N3O3 It is a derivative of benzonitrile, featuring a nitro group and a methoxyethylamino group

Preparation Methods

The synthesis of 2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile typically involves the following steps:

    Amination: The nitrobenzonitrile is then subjected to amination, where the nitro group is replaced with an amino group. This can be done using reducing agents such as iron powder in the presence of hydrochloric acid.

    Methoxyethylation: Finally, the amino group is reacted with 2-methoxyethyl chloride in the presence of a base like sodium hydroxide to introduce the methoxyethyl group.

Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Common reagents and conditions for these reactions include hydrogen gas with palladium catalyst for reduction, sodium hydroxide for substitution, and potassium permanganate for oxidation. Major products formed from these reactions include amino derivatives, substituted benzonitriles, and oxidized benzonitriles.

Scientific Research Applications

2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile can be compared with other similar compounds such as:

    2-Amino-5-nitrobenzonitrile: Lacks the methoxyethyl group, making it less soluble and potentially less bioavailable.

    2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile: Features a hydroxyethyl group instead of a methoxyethyl group, which may alter its reactivity and biological activity.

    2-[(2-Methoxyethyl)amino]-4-nitrobenzonitrile: The position of the nitro group is different, which can affect the compound’s chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methoxyethylamino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-16-5-4-12-10-3-2-9(13(14)15)6-8(10)7-11/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHDTQZNUZQAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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